Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its chromene structure, which is a benzopyran derivative. It has significant biological and pharmaceutical properties, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .
Scientific Research Applications
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.
Industry: The compound is used in the production of fragrances and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- Methionine methyl ester-modified coumarin
Uniqueness
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities and chemical reactivity. Its dual hydroxyl groups at positions 5 and 7 enhance its antioxidant properties compared to other similar compounds .
This compound’s versatility and significant biological activities make it a valuable subject for ongoing research in various scientific fields
Biological Activity
Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Chromene Derivatives
Chromene derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The specific structure of this compound contributes to its unique biological profile.
Biological Activities
1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating notable inhibitory effects.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.
4. Anticancer Activity
Recent studies suggest that this compound may have anticancer properties. It has shown efficacy in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Free Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing them effectively.
- Modulation of Signaling Pathways : It influences various signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Activity
A study conducted by evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Effects
In a study published in Frontiers in Pharmacology , this compound was tested on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
This compound | Structure | Antioxidant, Antimicrobial | 15 µM (anticancer) |
Coumarin | Structure | Anticoagulant | N/A |
Esculetin | Structure | Anti-inflammatory | N/A |
Properties
Molecular Formula |
C12H10O6 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 5,7-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)8-5-7-9(14)3-6(13)4-10(7)18-12(8)16/h3-5,13-14H,2H2,1H3 |
InChI Key |
KPAFYDHPFBSMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)O |
Origin of Product |
United States |
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